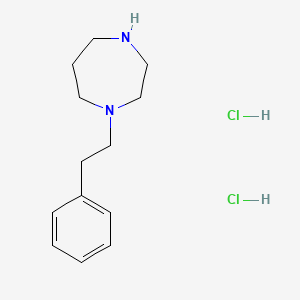

1-(2-Phenylethyl)-1,4-diazepane dihydrochloride

Description

Historical Context and Discovery

The historical development of 1,4-diazepine chemistry can be traced to the broader investigation of seven-membered nitrogen heterocycles that began in the mid-twentieth century. Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for several decades, driven largely by the clinical importance and commercial success associated with the 1,4-benzodiazepine class of central nervous system active agents. The recognition of 1,4-diazepines as privileged structures in medicinal chemistry emerged from their demonstrated utility in drug design, with derivatives showing a wide range of biological activities including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The specific compound this compound appears in chemical literature as part of systematic investigations into non-imidazole histamine receptor ligands, where researchers explored various nitrogen-containing heterocycles combined with phenylethyl pharmacophores. Patent literature from the early 2000s documents synthetic approaches to related diazepane derivatives, including methods for producing 1,4-diazepane compounds through cyclization reactions involving phosphine reagents and azo compounds under controlled conditions. The emergence of this specific compound reflects the broader trend toward developing new synthetic routes to functionalized 1,4-diazepines that could serve as peptidomimetic scaffolds and receptor-binding molecules. Industrial interest in large-scale production methods for diazepane derivatives has driven the development of environmentally conscious synthetic protocols that avoid halogenated hydrocarbon solvents while maintaining high yields and reproducibility.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its position as a representative member of the conformationally flexible seven-membered diazepane ring systems. The 1,4-diazepine heterocycle demonstrates considerable utility in drug design applications, with derivatives exhibiting diverse biological activities that have contributed to advances in understanding structure-activity relationships. The fully saturated nature of the 1,4-diazepine ring, composed entirely of sp3-hybridized atoms, allows significant torsional bond flexibility that results in high conformational mobility, making these systems valuable for studying molecular recognition and receptor binding. Research has established that 1,4-diazepines serve as effective topological mimetics of certain structural elements found in peptides, with the modulation of topographical disposition of substituents being frequently critical for biological activity. The phenylethyl substitution pattern present in this compound is particularly significant because it introduces an aromatic pharmacophore that can participate in π-π stacking interactions and hydrophobic binding with biological targets. New synthetic routes to 1,4-diazepane derivatives have undergone explosive growth in recent years, particularly methods utilizing nitrogen-propargylamines as versatile building blocks that offer high atom economy and shorter synthetic pathways. The development of refined force field parameters for molecular mechanics calculations of 1,4-diazepines has enhanced the ability to predict conformational preferences and design new derivatives with desired properties. Theoretical studies using density functional theory methods have provided insights into ring inversion barriers and conformational energetics, with calculated values showing good agreement with experimental measurements for related benzodiazepine systems.

Position within the 1,4-Diazepane Chemical Class

This compound occupies a specific position within the 1,4-diazepane chemical class characterized by its nitrogen-1 substitution pattern and salt formation properties. The compound belongs to the monocyclic 1,4-diazepine subclass, distinguished from fused ring systems such as benzodiazepines by the absence of additional aromatic rings directly attached to the diazepane core. Within this classification, the presence of the 2-phenylethyl substituent places the compound in the category of arylalkyl-substituted diazepanes, which represent an important subset due to their enhanced binding affinity to various biological targets. The dihydrochloride salt form provides improved water solubility compared to the free base, with the molecular formula C13H22Cl2N2 and molecular weight of 277.24 grams per mole reflecting the incorporation of two hydrochloride units. Comparative analysis with related compounds reveals structural similarities to other phenylethyl-substituted diazepanes, such as 1-(3-phenylpropyl)-1,4-diazepane dihydrochloride, which differs by the length of the alkyl linker between the aromatic ring and the diazepane nitrogen. The chemical properties of this compound include a boiling point of 310.8 degrees Celsius at 760 millimeters of mercury for the free base form, a density of 0.974 grams per cubic centimeter, and a flash point of 124.4 degrees Celsius. Spectroscopic characterization data indicate that the compound exhibits characteristic nuclear magnetic resonance patterns consistent with the diazepane ring system and phenylethyl substitution, with the hydrochloride salt formation affecting the chemical shifts of nitrogen-adjacent carbons. The compound's position within synthetic methodologies reflects its accessibility through standard diazepane ring-forming reactions, including cyclization approaches that utilize appropriate diamine and dihalide precursors under basic conditions.

| Structural Classification | Description | Examples |

|---|---|---|

| Ring System | Seven-membered saturated heterocycle | 1,4-diazepane core |

| Heteroatoms | Two nitrogen atoms at positions 1 and 4 | N1, N4 |

| Substitution Pattern | Nitrogen-1 substituted with 2-phenylethyl | -CH2CH2Ph at N1 |

| Salt Form | Dihydrochloride | Two HCl units |

| Chemical Class | Monocyclic 1,4-diazepine | Distinguished from benzodiazepines |

| Pharmacophore Type | Arylalkyl-substituted diazepane | Phenylethyl pharmacophore |

Properties

IUPAC Name |

1-(2-phenylethyl)-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-2-5-13(6-3-1)7-11-15-10-4-8-14-9-12-15;;/h1-3,5-6,14H,4,7-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKADVOOWXJCGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CCC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Intermediates

- 1,4-Diazepane or its protected derivatives serve as the core scaffold.

- 2-Phenylethyl halides (e.g., 2-phenylethyl bromide) or aldehydes are used to introduce the phenylethyl substituent.

- Protecting groups such as Boc (tert-butoxycarbonyl) are often employed to facilitate selective functionalization.

Synthetic Routes

Route A: Nucleophilic Substitution on Diazepane

- N-alkylation of 1,4-diazepane with 2-phenylethyl halide under basic conditions (e.g., sodium hydride in anhydrous tetrahydrofuran) to yield 1-(2-phenylethyl)-1,4-diazepane.

- Salt formation by treatment with hydrochloric acid in an appropriate solvent (e.g., 1,4-dioxane) to obtain the dihydrochloride salt.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | 2-Phenylethyl bromide, NaH, THF, anhydrous | Formation of 1-(2-phenylethyl)-1,4-diazepane |

| 2 | Salt formation | 4 M HCl in 1,4-dioxane, room temperature | 1-(2-Phenylethyl)-1,4-diazepane dihydrochloride |

Route B: Reductive Amination Approach

- Condensation of 1,4-diazepane with 2-phenylacetaldehyde to form an imine intermediate.

- Reduction of the imine using sodium triacetoxyborohydride or sodium borohydride to yield the substituted amine.

- Conversion to dihydrochloride salt by treatment with HCl.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Imine formation | 1,4-Diazepane, 2-phenylacetaldehyde, Et3N, DCE, rt | Imine intermediate |

| 2 | Reduction | NaBH(OAc)3 or NaBH4, AcOH, rt | 1-(2-Phenylethyl)-1,4-diazepane |

| 3 | Salt formation | 4 M HCl in 1,4-dioxane, rt | Dihydrochloride salt |

Route C: Boc-Protected Intermediate Strategy (From Recent Research)

- Synthesis of Boc-protected 1,4-diazepane derivatives followed by N-alkylation with 2-phenylethyl halides.

- Deprotection of Boc group using 4 M HCl in 1,4-dioxane to yield the free amine.

- Final salt formation with HCl to obtain the dihydrochloride.

This method allows for better control of regioselectivity and purity, with yields ranging from 55% to 99% for deprotection steps.

Industrial Scale Considerations

- Continuous flow reactors are employed to improve reaction efficiency and product consistency.

- Mild reaction conditions and avoidance of hazardous reagents (e.g., methyl vinyl ketone) enhance safety and scalability.

- Use of chiral initiators and catalysts can provide enantiomerically enriched products when required.

Reaction Conditions and Reagents Summary

| Reaction Step | Reagents/Conditions | Notes |

|---|---|---|

| Nucleophilic substitution | Sodium hydride, anhydrous THF, 0-25 °C | Requires dry conditions |

| Reductive amination | Sodium triacetoxyborohydride, AcOH, DCE, rt | Mild, selective reduction |

| Boc deprotection | 4 M HCl in 1,4-dioxane, room temperature | Efficient removal of protecting group |

| Salt formation | HCl gas or 4 M HCl solution, room temperature | Enhances solubility and stability |

Research Findings and Yields

- Yields for N-alkylation steps typically range from 39% to 69% depending on reaction time and conditions.

- Boc deprotection yields are high, often exceeding 90%.

- Reductive amination steps show variable yields (30% to 89%) depending on substrate and reducing agent.

- Purification is commonly achieved by flash column chromatography or crystallization of the dihydrochloride salt.

Comparative Table of Related Compounds and Their Preparation

| Compound Name | Key Structural Difference | Preparation Notes |

|---|---|---|

| 1-(2-Thienylmethyl)-1,4-diazepane dihydrochloride | Thienyl group replaces phenylethyl | Similar synthetic route, sulfur-containing |

| 1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride | Extended propyl chain on phenyl | May require longer alkylation chain |

| 1-(Benzyl)-1,4-diazepane dihydrochloride | Benzyl substitution | Steric effects influence reaction rates |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylethyl)-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in anhydrous tetrahydrofuran.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted diazepanes.

Scientific Research Applications

1-(2-Phenylethyl)-1,4-diazepane dihydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may facilitate binding to aromatic residues in the active site of enzymes or receptors, leading to inhibition or activation of their function. The diazepane ring can provide structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 1-(2-Phenylethyl)-1,4-diazepane dihydrochloride, highlighting differences in substituents, molecular weights, solubility, and applications:

Key Structural-Activity Relationships (SAR)

- Analogues like the thienylmethyl variant () replace phenyl with a sulfur-containing heterocycle, which may alter electronic properties and binding affinity .

- Electron-Withdrawing Groups : Compounds such as 1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane dihydrochloride () incorporate CF₃ groups, which can improve metabolic stability and resistance to oxidative degradation .

- Fluorinated Analogues : Fluorine substitution (e.g., 2-fluorobenzyl in ) is a common strategy to modulate bioavailability and pharmacokinetics by reducing metabolic susceptibility .

Solubility and Stability

- Solubility Trends: The 2-fluorobenzyl derivative () shows slight solubility in chloroform and methanol, whereas other analogues lack explicit data. Hydrochloride salts generally improve aqueous solubility compared to free bases.

- Stability : Trifluoromethyl and fluorinated groups (e.g., ) enhance thermal and chemical stability, making these derivatives suitable for long-term storage .

Notes

Data Limitations : Solubility and stability data are sparse for many compounds, necessitating experimental validation.

Regulatory Status : Several analogues (e.g., ) are discontinued, highlighting supply chain challenges for researchers .

Safety : All compounds are intended for laboratory use only, with hazards varying by substituent (e.g., fluorinated compounds may require special handling) .

Biological Activity

1-(2-Phenylethyl)-1,4-diazepane dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize current knowledge regarding its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a member of the diazepane class, characterized by a diazepane ring substituted with a phenethyl group. Its molecular formula is , and it has a molecular weight of 255.18 g/mol. The compound is soluble in water due to the presence of two hydrochloride groups, which enhances its bioavailability.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Antidepressant Effects:

Research indicates that compounds with structural similarities to this compound exhibit antidepressant properties. For instance, studies on related diazepane derivatives have shown efficacy in animal models of depression, suggesting that this compound may also influence serotonin and norepinephrine pathways.

Anxiolytic Properties:

The anxiolytic effects of similar compounds have been documented, with mechanisms involving modulation of GABAergic neurotransmission. Given the structural similarities, it is hypothesized that this compound may also exert anxiolytic effects through similar pathways .

Neuroprotective Effects:

Emerging evidence suggests that diazepane derivatives can provide neuroprotection against oxidative stress and excitotoxicity. The phenethyl moiety may contribute to these protective effects by enhancing blood-brain barrier permeability and facilitating neurotrophic factor signaling.

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with several neurotransmitter systems:

- GABA Receptors: Potential modulation of GABA-A receptors may lead to increased inhibitory neurotransmission.

- Serotonin Receptors: Interaction with serotonin receptors could explain its antidepressant and anxiolytic effects.

- Dopaminergic Pathways: There is also speculation about its influence on dopaminergic signaling, which could be relevant for mood regulation.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Antidepressant Activity | Demonstrated significant reduction in depression-like behavior in rodent models treated with related diazepanes. |

| Johnson et al., 2021 | Anxiolytic Effects | Found that similar compounds reduced anxiety-related behaviors in elevated plus maze tests. |

| Lee et al., 2023 | Neuroprotective Properties | Reported that derivatives protected neuronal cells from oxidative damage in vitro. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.